Product packaging for Diquat Monopyridone Bromide(Cat. No.:CAS No. 54016-01-2)

Diquat Monopyridone Bromide

Cat. No.: B1146445
CAS No.: 54016-01-2
M. Wt: 279.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Primary Environmental Metabolite of Diquat (B7796111)

Diquat, a non-selective contact herbicide, undergoes transformation in the environment through various processes. fao.orgwho.int One of the key products of this transformation is diquat monopyridone. In soil, the degradation of diquat can lead to the formation of diquat monopyridone through oxidation, a process that can occur in both the presence and absence of light. fao.org While photodegradation of diquat in water primarily yields 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS), diquat monopyridone is also formed, albeit to a lesser extent. fao.orgwho.int

In biological systems, diquat monopyridone is a notable metabolite. Following oral administration in rats, diquat is poorly absorbed, and a significant portion is excreted in the feces. who.intwho.int Diquat monopyridone has been identified as the main metabolite in the feces and a minor metabolite in the urine. who.intepa.gov Studies in laying hens and dairy cows have also detected diquat monopyridone as a metabolite. fao.org

Academic Significance in Xenobiotic Transformation Studies

The study of diquat monopyridone bromide is of considerable academic interest as it provides a clear example of xenobiotic transformation. Xenobiotic metabolism is the process by which living organisms modify foreign chemical substances. nih.gov The conversion of diquat to diquat monopyridone illustrates a phase I metabolic reaction, specifically an oxidation. canada.ca

Overview of Current Research Landscape and Key Areas of Investigation

Current research on this compound focuses on several key areas. A primary area of investigation is its detection and quantification in various environmental and biological matrices. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose, often in combination with UV and fluorescence detectors. nih.gov

Another significant research focus is the comparative toxicity of diquat and its metabolites. Recent studies have explored the aquatic toxicity of diquat and its metabolites, including diquat monopyridone, on organisms like zebrafish. researchgate.netresearchgate.netresearchgate.net These studies aim to understand the potential ecological risks associated with the parent compound and its degradation products.

Furthermore, ongoing research continues to refine our understanding of the metabolic pathways of diquat in different species and environmental compartments. fao.orgwho.int This includes investigating the role of gut microflora in the metabolism of diquat. who.int The data generated from these studies are essential for regulatory agencies worldwide to establish safe limits for diquat residues in food and drinking water. who.intcanada.ca

Interactive Table: Detection of Diquat and its Metabolites in Various Studies

Study SubjectAdministered CompoundDetected CompoundsKey FindingsReference(s)
Rats (oral)[14C]diquatDiquat, Diquat Monopyridone, Diquat DipyridoneDiquat monopyridone was the main metabolite in feces and a minor one in urine. who.int
Rats (subcutaneous)[14C]diquatDiquat, Diquat Monopyridone, Diquat DipyridoneDiquat was the major compound in urine, with smaller amounts of monopyridone and dipyridone. who.int
Laying Hens[14C]diquatDiquat, Diquat Monopyridone, TOPPSThe majority of the dose was excreted as unchanged diquat. Metabolites were found in egg yolks. fao.org
Goats[14C]diquatDiquat, Diquat Monopyridone, TOPPS, Diquat DipyridoneResidues in milk and tissues were low. Diquat was the main component in milk. fao.org
Soil (with light)DiquatDiquat Monopyridone, TOPPSOxidation led to the formation of both metabolites. fao.org
Soil (dark)DiquatDiquat MonopyridoneOnly oxidation to diquat monopyridone was observed. fao.org
Water (photodegradation)DiquatTOPPS, Diquat MonopyridoneTOPPS is the major photodegradation product; diquat monopyridone is formed to a limited extent. fao.orgwho.int

Properties

CAS No.

54016-01-2

Molecular Formula

C₁₂H₁₁BrN₂O

Molecular Weight

279.13

Synonyms

6,7-Dihydro-4-oxo-dipyrido[1,2-a:2’,1’-c]pyrazin-8-ium Bromide

Origin of Product

United States

Environmental Fate and Transport Dynamics of Diquat Monopyridone Bromide

Occurrence and Distribution in Natural Matrices

The presence of Diquat (B7796111) Monopyridone Bromide in the environment is a direct consequence of the degradation of Diquat. Following the application of Diquat-based herbicides, the parent compound undergoes transformation, leading to the formation of metabolites and degradants, including the monopyridone derivative. The distribution of this compound is governed by the environmental conditions and the properties of the different matrices.

In aquatic systems, Diquat is known to dissipate rapidly from the water column, primarily through adsorption to suspended particulate matter and sediment. noaa.govorst.edu The half-life of Diquat in the water column can be less than 48 hours. orst.edu Consequently, Diquat Monopyridone Bromide, formed through the degradation of Diquat, is also likely to be found associated with sediments and suspended particles. While specific studies focusing solely on the distribution of this compound are limited, its presence is an indicator of past Diquat application. The strong affinity of Diquat for organic matter and clay particles suggests that its degradation products, including the monopyridone derivative, will accumulate in the sediment indefinitely. noaa.gov

Aquatic Compartment Expected Occurrence of this compound Governing Factors
Water ColumnLow to negligibleRapid adsorption of parent Diquat to solids
SedimentsHighStrong binding affinity of Diquat and its metabolites to organic matter and clay
Suspended Particulate MatterModerate to HighAdsorption of Diquat prior to settling

This table illustrates the expected distribution of this compound in aquatic environments based on the known behavior of the parent compound, Diquat.

In terrestrial environments, Diquat is highly persistent in soil with a reported half-life that can exceed 1000 days. orst.edu It binds strongly to soil particles, which limits its leaching potential. noaa.govorst.edu The formation of this compound occurs on plant surfaces and within soil profiles as a result of photodegradation and microbial action on the parent Diquat. Studies have identified Diquat Monopyridone as a metabolite of Diquat in soil. Following subcutaneous administration of radiolabeled Diquat in rats, a small percentage was recovered as Diquat Monopyridone, indicating its formation through metabolic processes. epa.govepa.govnih.gov

On plant surfaces, Diquat is broken down by photochemical degradation. orst.edu A study on mature barley plants sprayed with radiolabeled Diquat and exposed to sunlight identified Diquat Monopyridone as a known photodegradation product. who.int

Terrestrial Compartment Detection of this compound Formation Pathway
Soil ProfilesDetected as a metaboliteMicrobial and chemical degradation of Diquat
Plant SurfacesDetected as a photodegradation productPhotochemical decomposition of Diquat by sunlight

This table summarizes the occurrence and formation pathways of this compound in terrestrial systems.

Environmental Transformation Pathways and Kinetic Studies

The primary transformation pathway for the formation of this compound in the environment is the photodegradation of Diquat. This process is influenced by light intensity and the presence of photosensitizers.

Diquat is susceptible to decomposition by ultraviolet (UV) irradiation. epa.govnih.gov The degradation of Diquat in water is accelerated in the presence of sunlight and can be influenced by the pH of the water. researchgate.netresearchgate.net

Exposure of Diquat to UV light leads to its degradation. researchgate.net Laboratory studies have shown that Diquat in aqueous solutions degrades when irradiated with UV light. The rate of degradation can be influenced by the presence of other substances in the water. For instance, the presence of acetone as a photosensitizer can accelerate the oxidative cleavage of related bipyridyl herbicides. researchgate.net The transformation of bromine species during the decomposition of bromate under UV light has been studied, indicating the complex photochemical reactions that can occur with bromine-containing compounds. researchgate.net

Several studies have identified the photolytic intermediates and final degradation products of Diquat. The primary photodegradation products of Diquat are Diquat Monopyridone and 1,2,3,4-tetrahydro-1-oxopyrido-(1,2-a)-5-pyrazinium salt (TOPPS). who.int Another known oxidation product is Diquat Dipyridone. who.intresearchgate.net In a study involving the photodegradation of Diquat in aqueous solutions using titanium dioxide as a catalyst, Diquat Monopyridone was identified as a common degradation product. researchgate.net

The following table lists the identified photolytic intermediates of Diquat:

Photolytic Intermediate Abbreviation Reference
Diquat Monopyridone- who.intresearchgate.net
1,2,3,4-tetrahydro-1-oxopyrido-(1,2-a)-5-pyrazinium saltTOPPS who.int
Diquat Dipyridone- who.intresearchgate.net

This table presents the key identified intermediates resulting from the photodegradation of Diquat.

Biodegradation Processes in Diverse Ecosystems

The transformation of Diquat to this compound is a key step in its environmental degradation. This process is influenced by microbial activity in both soil and aquatic environments.

Microbial Degradation in Soil and Aquatic Environments

Microbial activity plays a significant role in the degradation of Diquat and its metabolites. While specific studies on this compound are limited, research on the parent compound provides valuable insights. In aquatic environments, microbial degradation contributes to the breakdown of Diquat. For instance, the yeast strain Meyerozyma guilliermondii has been shown to degrade Diquat in a liquid medium, with the degradation rate being influenced by factors such as temperature, pH, and the initial concentration of the herbicide researchgate.netnih.gov. The degradation rate of Diquat by this yeast strain was found to be highest at a concentration of 10 mg/L, reaching 99.74% researchgate.net.

In soil, Diquat is known to be highly persistent, with a field half-life that can exceed 1000 days. orst.edu Its strong adsorption to soil particles makes it less available for microbial breakdown. orst.eduepa.gov However, some microbial degradation does occur. The intestinal flora of rats has been shown to metabolize Diquat, suggesting that soil microorganisms may also be capable of similar transformations who.int. Diquat Monopyridone is recognized as a metabolite in both environmental and biological systems who.intnih.govnih.govresearchgate.net.

Enzymatic Biotransformation Pathways and Rates

The biotransformation of Diquat to this compound involves enzymatic processes. While the specific enzymes have not been fully characterized in environmental microorganisms, the primary degradation pathways for Diquat by Meyerozyma guilliermondii have been identified as C-C bond breaking, hydroxylation, and demethylation researchgate.netnih.gov. These processes lead to the formation of various transformation products. The metabolism of Diquat in humans also results in the formation of Diquat Monopyridone and Diquat Dipyridone, indicating that similar enzymatic pathways may exist in other organisms who.intnih.gov. The rate of these transformations is dependent on the microbial population and environmental conditions.

Abiotic Hydrolysis under Environmental Conditions

Sorption and Mobility Characteristics within Environmental Systems

The movement and availability of this compound in the environment are largely governed by its sorption to soil and sediment components.

Adsorption to Soil and Sediment Components (e.g., Clay Minerals, Organic Matter)

Diquat, the parent compound of this compound, is known for its very strong adsorption to soil and sediment particles, particularly clay minerals and organic matter. orst.eduepa.gov This strong binding significantly reduces its mobility and bioavailability. The adsorption is so strong that in some clay types, like montmorillonite, it is considered irreversible epa.gov. This high affinity for soil components means that Diquat residues tend to remain in the upper layers of the soil orst.edu.

The adsorption of Diquat is influenced by the soil composition. Studies have shown that soils with higher clay and organic matter content exhibit a greater capacity to adsorb Diquat. The adsorption process can be described by linear or Freundlich isotherms, with partition coefficients (Kd) for Diquat in vineyard soils ranging from 1.01 x 10³ L kg⁻¹ to 418 L kg⁻¹ nih.gov.

Table 1: Adsorption Coefficients of Diquat in Different Vineyard Soils

Soil TypeAdsorption Isotherm ModelPartition Coefficient (Kd or Kd*) (L kg⁻¹)
Soil 1Freundlich1.01 x 10³
Soil 2Curved418

Source: nih.gov

Note: Data is for the parent compound, Diquat.

Leaching and Transport Potential in Groundwater and Surface Water Systems

Due to its strong adsorption to soil particles, Diquat has a very low potential for leaching into groundwater herts.ac.ukkorseaj.org. Even in sandy soils with low adsorption capacity, Diquat is not expected to contaminate groundwater who.int. Field and laboratory studies have consistently shown that Diquat remains in the top layer of the soil orst.edu.

When applied to water bodies, Diquat is rapidly removed from the water column through adsorption to suspended particles and sediment orst.edu. This rapid partitioning from water to sediment limits its transport in surface water systems. The half-life of Diquat in the water column is typically less than 48 hours orst.edu. While the mobility of this compound itself has not been extensively studied, it is expected to exhibit similar strong-sorption and low-mobility characteristics to its parent compound due to its structural similarity as a cationic molecule.

Biological Transformation and Ecotoxicological Mechanisms of Diquat Monopyridone Bromide

Metabolic Pathways in Non-Mammalian Biological Systems

Diquat (B7796111), a bipyridyl herbicide, undergoes transformation in various biological systems. The resulting metabolites, including diquat monopyridone, are central to understanding its environmental fate and impact.

Biotransformation Processes in Plant Systems

In plant systems, the primary mechanism of diquat dissipation is not metabolic transformation within the plant tissues but rather photochemical degradation on the plant surface. orst.edu Diquat is rapidly absorbed by the leaves, but its fast-acting nature often destroys plant cells, which limits its translocation to other parts of the plant. orst.edu The primary mode of action in plants involves the disruption of cell membranes and interference with photosynthesis. noaa.gov This leads to the production of reactive oxygen species (ROS), causing rapid desiccation and cell death. mdpi.com While there is extensive evidence of photodegradation on plant surfaces, the metabolism of diquat within the plant to form compounds like diquat monopyridone is not a significant pathway. researchgate.net

Microbial Metabolism and Detoxification Pathways

Microbial systems play a crucial role in the breakdown of diquat. Various microorganisms can utilize diquat as a source of carbon and nitrogen, transforming it into other substances. researchgate.net The yeast strain Meyerozyma guilliermondii Wyslmt has been identified as capable of efficiently degrading diquat. frontiersin.orgnih.gov

The primary microbial degradation pathways for diquat include:

C-C bond breaking: Cleavage of the carbon-carbon bond within the piperazine (B1678402) ring structure. researchgate.net

Hydroxylation: The addition of a hydroxyl group to the molecule. frontiersin.orgnih.gov

Demethylation: The removal of a methyl group. frontiersin.orgnih.gov

Through these processes, diquat is broken down into various transformation products. researchgate.netnih.gov Studies using ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-QTOF-MS) have been instrumental in identifying these metabolites and elucidating the degradation pathways. frontiersin.orgnih.gov While in vitro studies have suggested that the cecal microflora of rats can metabolize diquat to its monopyridone derivative, the broader role of environmental microorganisms in forming diquat monopyridone is a key area of study. researchgate.net The rate of microbial degradation can be influenced by environmental factors such as temperature, pH, and the initial concentration of diquat. frontiersin.orgnih.gov

Excretion and Elimination Pathways in Model Organisms (excluding human data)

In animal model organisms, the excretion and elimination of diquat depend heavily on the route of exposure.

Oral Administration: Following oral ingestion in rats, diquat is poorly absorbed from the gastrointestinal tract. who.int Consequently, the vast majority of an oral dose is excreted unchanged in the feces. Studies have shown that approximately 90% to 94% of the administered dose is recovered in the feces within the first 24-48 hours, with only a small fraction (around 3-6%) appearing in the urine. orst.eduwho.int This indicates limited systemic absorption. The small amount of metabolites found in the urine after oral dosing is thought to result from the absorption of degradation products formed by intestinal microflora. who.int Diquat monopyridone is a major metabolite observed following oral dosing. who.int

Subcutaneous Administration: In contrast, when administered via subcutaneous injection in rats, diquat is almost entirely absorbed and rapidly eliminated through the urine. orst.eduwho.int Approximately 90% of the dose is excreted in the urine on the first day. orst.edu This route bypasses the poor absorption of the gut, leading to systemic circulation and renal clearance. who.int

Across different administration routes, elimination is generally rapid, with most of the compound cleared from the body within a few days. orst.eduwho.int

Ecotoxicological Mechanisms in Non-Target Organisms

Diquat and its metabolites, such as diquat monopyridone, can exert toxic effects on non-target organisms, primarily through mechanisms related to oxidative stress.

Cellular and Subcellular Responses (e.g., Reactive Oxygen Species Generation, Oxidative Stress Induction)

The core mechanism of diquat's toxicity at the cellular level is its ability to undergo redox cycling, a process that generates large amounts of reactive oxygen species (ROS). acs.orgnih.gov This leads to a state of oxidative stress, where the cell's antioxidant defenses are overwhelmed. researchgate.net

Key cellular and subcellular responses include:

ROS Generation: Diquat exposure leads to a significant increase in intracellular ROS production. acs.orgresearchgate.netnih.gov

Lipid Peroxidation: The excess ROS attacks lipids in cell membranes, causing lipid peroxidation. This damage is often measured by an increase in malondialdehyde (MDA) levels. researchgate.net

Antioxidant Depletion: The cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH), is depleted as it is used to neutralize ROS. researchgate.netnih.gov

Enzyme Inhibition: The activities of crucial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which normally process ROS, can be significantly suppressed following exposure to diquat and its metabolites. researchgate.netdoaj.org

These events disrupt cellular function, damage membranes, and can ultimately lead to cell death through pathways like apoptosis or programmed necrosis. mdpi.comnih.gov

Table 1: Effects of Diquat (DQ) and Diquat-Dipyridone (DQ-D) on Oxidative Stress Markers in Zebrafish Larvae


CompoundReactive Oxygen Species (ROS)Malondialdehyde (MDA)Glutathione (GSH)Superoxide Dismutase (SOD) ActivityCatalase (CAT) Activity
Diquat (DQ)▲ Increased▲ Increased▲ Increased▼ Suppressed▼ Suppressed
Diquat-Dipyridone (DQ-D)- No Significant Change▲ Increased▲ Increased▼ Suppressed▼ Suppressed

> Data synthesized from a study on zebrafish larvae, indicating that both the parent compound and its metabolite can induce oxidative stress. researchgate.netdoaj.org

Physiological and Developmental Impacts on Aquatic Biota (e.g., Amphibians, Fish)

The oxidative stress and cellular damage induced by diquat and its metabolites translate into significant physiological and developmental effects in aquatic organisms.

Fish: In zebrafish (Danio rerio), exposure to diquat and its metabolites like diquat-dipyridone has been shown to cause oxidative stress. researchgate.netdoaj.org While not acutely toxic at environmentally relevant concentrations, these compounds can disturb the expression of genes related to oxidative stress. researchgate.net Higher concentrations have been linked to cellular degeneration in the liver, inhibition of energy metabolism, and disorders of amino acid metabolism. nih.gov

Amphibians: Studies on the African clawed frog (Xenopus laevis) show that exposure to diquat formulations can disrupt metamorphosis. nih.gov Specific impacts include a significant reduction in both forelimb and hindlimb length and a delay in reaching later developmental stages. nih.gov These effects suggest interference with endocrine pathways, potentially through an extra-thyroidal mechanism linked to oxidative stress. nih.gov

Birds: In avian models such as the mallard (Anas platyrhynchos), diquat exposure can be embryotoxic and teratogenic. nih.gov Embryos exposed to diquat exhibited malformations of the brain, eyes, limbs, and skeleton. Evidence of oxidative stress, including increased lipid peroxidation in the liver and altered glutathione levels in the brain, was also observed in hatchlings. nih.gov

These findings highlight that while diquat is an effective herbicide, it and its degradation products can pose risks to the development and physiological health of non-target aquatic and semi-aquatic wildlife. dfo-mpo.gc.cacdnsciencepub.com

Table 2: Developmental Effects of Diquat Exposure on Xenopus laevis Tadpoles


Endpoint MeasuredObserved Effect
Developmental StageDisrupted/Delayed
Forelimb Length▼ Significantly Reduced
Hindlimb Length▼ Significantly Reduced
Thyroid Follicular Lumen Area▼ Reduced (Atrophy)
Thyroid Follicular Epithelium Height▲ Increased (Hypertrophy)

> Summary of findings from a study assessing the impact of environmentally relevant concentrations of Diquat dibromide on amphibian metamorphosis. nih.gov

Effects on Photosynthetic Systems in Non-Target Flora

The primary herbicidal activity relevant to the discussion of diquat and its derivatives occurs through the disruption of photosynthesis. The active component is the diquat dication (C₁₂H₁₂N₂²⁺), which is typically formulated as a salt, most commonly diquat dibromide. herts.ac.ukorst.edu Diquat monopyridone is a principal photodegradation product of diquat. who.int The direct and potent effects on photosynthetic systems are attributed to the parent diquat ion. who.intwikipedia.org

The mechanism of action of diquat is centered on its interference with Photosystem I (PSI), a critical complex in the photosynthetic electron transport chain. herts.ac.ukwikipedia.orgunl.edu In plants exposed to light, the diquat dication accepts an electron from components of Photosystem I, likely ferredoxin. wikipedia.orgunl.edu This reduction converts the diquat dication into its radical cation form. wikipedia.org

Once formed, this radical cation rapidly transfers the captured electron to molecular oxygen (O₂). wikipedia.orgunl.edu This reaction regenerates the original diquat dication, allowing it to participate in the cycle again, and simultaneously produces highly reactive oxygen species (ROS), such as superoxide. wikipedia.orgunl.edu This continuous cycle effectively shunts electrons away from their normal path, which is the reduction of NADP⁺ to NADPH, a crucial step for carbon fixation. unl.edupublish.csiro.au

The production of ROS initiates a cascade of destructive free-radical reactions within the plant cells. unl.edu These reactions lead to lipid peroxidation, which damages cellular membranes, including the chloroplast and plasma membranes. pomais.comnoaa.gov The rapid destruction of cell membranes results in the leakage of cellular contents and a swift loss of tissue integrity, manifesting as desiccation and necrosis (tissue death) in the green parts of the plant. orst.eduebsco.com This entire process is dependent on light and oxygen to proceed. publish.csiro.auebsco.com The rapid cellular damage often occurs too quickly to allow for the translocation of the herbicide to other parts of the plant, meaning the effects are typically localized to the areas of direct contact. orst.edu

While specific research detailing the direct effects of the diquat monopyridone metabolite on photosynthetic systems is limited, the impact of the parent compound, diquat, on non-target flora has been documented. The non-selective nature of diquat means it can affect a wide variety of non-target plant species that are exposed to it. orst.edunoaa.gov

The following table summarizes research findings on the phytotoxicity of diquat dibromide to various non-target aquatic plants, which is indicative of its potent effects on photosynthetic organisms.

Interactive Data Table: Phytotoxicity of Diquat Dibromide to Non-Target Aquatic Flora

SpeciesCommon NameEffectConcentrationSource
Myriophyllum spicatumEurasian watermilfoilSevere direct effects74 µg/L wikipedia.org
Ceratophyllum demersumCoontailSevere direct effects74 µg/L wikipedia.org
Hydrocharis morsus-ranaeEuropean frogbitSevere direct effects74 µg/L wikipedia.org
Elodea canadensisCanadian waterweedAlmost 100% mortality< 5 µg/L wikipedia.org
Kirchneria subcapitataGreen algaeIC50 (Inhibition Concentration, 50%)0.0094 mg cation/L publish.csiro.au

Advanced Analytical Methodologies for Diquat Monopyridone Bromide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Diquat (B7796111) Monopyridone Bromide, enabling its separation from the parent compound, other metabolites, and matrix interferences. The choice of technique depends on the specific requirements of the analysis, from high-throughput screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Diquat Monopyridone Bromide due to its versatility in handling non-volatile and polar compounds. When coupled with various detectors, HPLC provides robust and sensitive analytical methods.

UV Detection: Diquat Monopyridone can be analyzed alongside its parent compound, Diquat, using HPLC with UV detection. While Diquat is typically monitored around 310 nm, the optimal wavelength for Diquat Monopyridone may differ. Method development often involves using a photodiode array detector to ascertain the absorption maxima for each compound to ensure optimal sensitivity. mdpi.com Reversed-phase columns, such as C18, are commonly used, often with ion-pairing agents in the mobile phase to improve retention and peak shape of the cationic analytes. nih.govepa.gov

Fluorescence Detection: A significant advantage in the analysis of Diquat metabolites is the native fluorescence of Diquat Monopyridone and Diquat Dipyridone, another metabolite. nih.govresearchgate.net This property allows for highly sensitive and selective detection using a fluorescence detector, which is particularly beneficial when analyzing complex biological samples like blood, liver, and brain tissue. nih.govresearchgate.net This method can achieve low detection limits, with one study reporting a detection limit of 0.02 ng for Diquat Monopyridone per injection. researchgate.net

Electrochemical Detection: While specific applications for Diquat Monopyridone are not extensively detailed, electrochemical detection has proven effective for the parent compound, Diquat. abechem.comrsc.orgresearchgate.netresearchgate.net These methods, which include the use of modified carbon paste electrodes, offer high sensitivity with detection limits in the nanomolar range. abechem.comresearchgate.netresearchgate.net Given the structural similarities, it is plausible that electrochemical detection could be adapted for the analysis of Diquat Monopyridone, providing an alternative and sensitive detection method.

Detection MethodAnalyteReported Detection LimitSample MatrixKey Chromatographic Features
FluorescenceDiquat Monopyridone0.02 ng (injection amount)Biological materials (blood, liver, brain)Utilizes native fluorescence for high sensitivity and selectivity. nih.govresearchgate.net
UVDiquatNot specified for monopyridoneDrinking WaterIon-pair reversed-phase HPLC; detection at 308 nm for Diquat. epa.gov
ElectrochemicalDiquat5.33×10⁻⁸ mol/LEnvironmental WaterModified carbon paste electrode for enhanced electro-catalytic response. abechem.comresearchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. This compound, being a salt, is non-volatile. Therefore, its analysis by GC necessitates a derivatization step to convert it into a more volatile form. mdpi.comresearchgate.net

A common approach for the parent compound, Diquat, is chemical reduction using an agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This process converts the quaternary ammonium (B1175870) cation into a more volatile, neutral species that can be analyzed by GC. researchgate.netnih.gov This derivatization strategy, followed by solid-phase extraction for cleanup, allows for subsequent analysis by GC coupled with a mass spectrometer (GC-MS). nih.gov While this method has been established for Diquat, its direct applicability and efficiency for Diquat Monopyridone would require further investigation and validation.

Thin Layer Chromatography (TLC) for Screening Applications

Thin Layer Chromatography (TLC) serves as a valuable tool for the qualitative screening of Diquat and its metabolites. nih.goviaea.org It offers a cost-effective and rapid method for preliminary analysis and can be particularly useful in laboratories with limited access to more sophisticated instrumentation. iaea.org

In the analysis of Diquat metabolites, TLC has been used to identify Diquat Dipyridone in urine samples. nih.gov For quantitative or semi-quantitative analysis, High-Performance Thin Layer Chromatography (HPTLC) can be employed. One HPTLC method developed for various quaternary ammonium herbicides involves a derivatization step using sodium tetraphenylborate, which converts the analytes into fluorescing zones that can be quantified. researchgate.net This approach allows for the separation and detection of compounds like Diquat in the nanogram range. Such a method could be adapted for screening Diquat Monopyridone in various samples.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable technique for the analysis of this compound, providing unparalleled sensitivity and specificity for both identification and quantification. It is most commonly coupled with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the quantitative analysis of Diquat Monopyridone. mdpi.comnih.gov This technique allows for the simultaneous determination of the parent compound and its primary metabolites in complex matrices like rat plasma. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, coupled with MS/MS, offers rapid and sensitive analysis. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often favored as they provide better retention for polar compounds like Diquat and its metabolites without the need for ion-pairing reagents, which can suppress the MS signal. nih.govfishersci.com

In a typical UPLC-MS/MS method, the analytes are separated on a column and then ionized, usually by electrospray ionization (ESI) in positive ion mode. nih.gov For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity and minimizing interferences. nih.govresearchgate.net Such methods have demonstrated excellent linearity and low limits of quantification, reaching the sub-ng/mL level for Diquat Monopyridone in plasma. nih.gov

AnalyteTechniqueLinearity Range (ng/mL)Lower Limit of Quantification (ng/mL)Sample MatrixKey Methodological Details
Diquat Monopyridone (DQ-M)UPLC-MS/MS0.3–3000.3Rat PlasmaHILIC column; ESI+; MRM mode. nih.gov
Diquat (DQ)UPLC-MS/MS3.0–30003.0Rat PlasmaSimultaneous analysis with metabolites. nih.gov
Diquat Dipyridone (DQ-D)UPLC-MS/MS0.9–9000.9Rat PlasmaSimultaneous analysis with DQ and DQ-M. nih.gov

Electron Impact Mass Spectrometry (EI-MS) for Structural Elucidation

Electron Impact (EI) is a "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation. azom.comyoutube.com While this can sometimes result in the absence of a molecular ion, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure. azom.com This makes EI-MS a powerful tool for structural elucidation of unknown compounds. libretexts.org

In the context of Diquat metabolites, EI-MS has been successfully used to identify Diquat Dipyridone isolated from urine. nih.gov The fragmentation patterns observed in the mass spectrum provide crucial information about the compound's structure, confirming its identity. For Diquat itself, mass spectra show characteristic fragment ions at m/z values such as 157.3 and 183.2. matec-conferences.org By analyzing the fragmentation of Diquat Monopyridone, EI-MS can be instrumental in confirming its structure, particularly when compared against a certified reference standard.

Spectroscopic Characterization Methods (e.g., UV-Vis Spectroscopy)

Spectroscopic methods are fundamental in the structural elucidation and quantification of chemical compounds. For this compound and its parent compound, UV-Vis spectroscopy serves as a valuable analytical tool due to the presence of chromophoric pyridine (B92270) rings in their structures.

The parent compound, diquat, exhibits a distinct absorption maximum (λmax) in the ultraviolet region, typically observed around 310-318 nm. mdpi.comresearchgate.net This absorption is characteristic of the bipyridyl system. The metabolic conversion of diquat to diquat monopyridone involves the oxidation of one of the pyridine rings, which fundamentally alters the conjugated π-electron system. This structural modification results in a different UV-Vis absorption spectrum compared to the parent molecule. While specific spectral data for the isolated monopyridone is not extensively detailed in foundational studies, the change in the chromophore is a key principle that allows for its differentiation.

In practice, High-Performance Liquid Chromatography (HPLC) systems equipped with UV-Vis or photodiode array (PDA) detectors are commonly used to separate and detect diquat and its metabolites, including the monopyridone and dipyridone forms, in biological samples like serum and urine. nih.gov The ability to monitor specific wavelengths allows for the quantification of each compound as it elutes from the chromatography column. mdpi.com Furthermore, derivatization techniques can be employed; for instance, reduction of diquat with alkaline dithionite (B78146) reagent produces a radical with a different absorption spectrum, a principle that can be used to resolve overlapping spectral interference from other compounds. nih.gov

CompoundReported λmaxAnalytical ContextReference
Diquat310 nmHPLC-UV detection mdpi.com
Diquat318 nmUV-Vis spectral analysis researchgate.net
Paraquat (related compound)258 nmHPLC-UV detection mdpi.com

Isotopic Tracer Techniques for Fate and Metabolic Pathway Elucidation

Isotopic tracer techniques are powerful methodologies for tracking the metabolic fate of a compound within a biological system. monash.edu By labeling the parent molecule with a radioactive (e.g., ¹⁴C) or stable isotope, researchers can trace its absorption, distribution, metabolism, and excretion with high sensitivity and specificity.

Studies utilizing [¹⁴C]-diquat have been instrumental in identifying this compound as a major metabolite. who.intfao.org In these experiments, animals such as rats, goats, or hens are administered a dose of radiolabeled diquat. who.intfao.org Subsequently, biological samples including excreta (urine and feces), tissues (liver, kidney), and eggs are collected over a period of time. who.intfao.org

The analytical process involves extracting the radioactivity from these samples, often through rigorous methods like refluxing with 2 M hydrochloric acid (HCl), followed by analysis. fao.org Techniques such as paper chromatography or HPLC are used to separate the parent compound from its metabolites. The identity and quantity of diquat, diquat monopyridone, and other metabolites like diquat dipyridone and 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS) are confirmed and measured using methods like isotope dilution analysis. who.intfao.org These studies have demonstrated that diquat is metabolized to both diquat monopyridone and diquat dipyridone in mammals. fao.orgresearchgate.net

Study TypeIsotopic LabelBiological SystemKey FindingsReference
Metabolism & Excretion[¹⁴C]-diquatRats, Goats, HensIdentified diquat monopyridone and diquat dipyridone as metabolites in tissues and excreta. who.intfao.org
Metabolite Analysis[¹⁴C]-diquatHensEgg yolks were extracted by refluxing with 2 M HCl; diquat and diquat monopyridone were isolated and analyzed by isotope dilution. fao.org
Plant Photodegradation[¹⁴C]-diquatBarley StrawAcid extraction (2 N HCl) followed by isotope dilution analysis identified diquat, diquat monopyridone, and TOPPS as degradation products. who.int

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The effective extraction and cleanup of this compound from complex matrices is a critical prerequisite for accurate analysis. Due to the compound's ionic nature and the diverse properties of environmental and biological samples, various specialized protocols have been developed.

For biological matrices such as animal tissues (e.g., liver, kidney, muscle), extraction is often achieved by homogenization in an acidic solution, such as 10% w/v aqueous trichloroacetic acid. fao.org An alternative approach for tissues involves using acidified acetonitrile (B52724) and water, followed by a re-extraction step and cleanup using a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balanced (HLB) sorbent. korseaj.org For challenging samples like feces or egg yolks, a more aggressive extraction method involving boiling or refluxing with hydrochloric acid (e.g., 2 M HCl) is employed to release the bound residues. fao.org In clinical analysis of plasma or serum, sample preparation typically begins with protein precipitation using acetonitrile. nih.govresearchgate.net

Environmental matrices require equally robust methods. For soil samples, a common and effective technique is acid hydrolysis, which involves refluxing the soil with concentrated sulfuric acid (e.g., 13 N) for several hours. epa.govomicusa.com This harsh treatment breaks the strong binding between the cationic diquat and its metabolites and the soil particles. Following hydrolysis, the extract is typically cleaned up and concentrated using ion exchange chromatography or a silica-based SPE cartridge. epa.govomicusa.com For plant matrices like cowpeas, an optimized method involves extraction with an acidified methanol-water mixture, often accelerated by heating at 80°C. embrapa.br

Matrix TypeSample MatrixExtraction MethodCleanup StepReference
BiologicalAnimal Tissues (Liver, Kidney)Homogenization in 10% trichloroacetic acidCentrifugation fao.org
Animal ProductsExtraction with acidified acetonitrile and waterHLB SPE Cartridge korseaj.org
Feces, Egg YolksRefluxing with 2 M HClChromatography fao.org
Plasma, SerumProtein precipitation with acetonitrileCentrifugation nih.govresearchgate.net
EnvironmentalSoilRefluxing with concentrated sulfuric acidIon Exchange Chromatography or Silica SPE epa.govomicusa.com
Plants (Cowpeas)Extraction with acidified methanol/water at 80°CFiltration embrapa.br

Research Gaps and Future Directions in Diquat Monopyridone Bromide Studies

Comprehensive Elucidation of Unidentified Degradation Products and Their Environmental Fate

The degradation of Diquat (B7796111) in the environment is a complex process that leads to the formation of Diquat Monopyridone and subsequently Diquat Dipyridone. However, the degradation pathway does not end there. Other metabolites have been identified, including 6-hydroxypicolinate, 5-dihydroxypyridine, maleamate, maleate, and fumarate (B1241708) wa.gov. A significant research gap exists as the toxicity, environmental persistence, and adsorption/desorption characteristics of these subsequent degradation products are largely unknown wa.gov.

Future research must focus on:

Complete Pathway Mapping: Elucidating the complete degradation cascade of Diquat beyond the monopyridone and dipyridone stages under various environmental conditions (e.g., aerobic vs. anaerobic, different soil types, aquatic systems).

Characterization of Unknowns: Isolating and identifying any as-yet-unidentified metabolites.

Environmental Behavior Studies: Investigating the environmental fate of each identified degradation product, including their mobility, persistence, and potential for bioaccumulation. While Diquat is known to bind strongly to sediment, the properties of its degradation products may differ significantly wa.govnoaa.gov.

Known and Potential Degradation Products of Diquat
CompoundRole in PathwayStatus of Environmental Fate Knowledge wa.gov
DiquatParent CompoundWell-studied; strong adsorption to sediment.
Diquat Monopyridone BromideMajor MetabolitePartially studied; ecological risks remain uncertain. researchgate.netdoaj.org
Diquat DipyridoneSecondary MetabolitePartially studied; shows potential for sublethal effects. researchgate.netdoaj.org
Other Metabolites (e.g., 6-hydroxypicolinate, maleate)Further Degradation ProductsLargely unknown.

In-depth Mechanistic Understanding of Sublethal Ecotoxicological Endpoints

Recent studies indicate that Diquat Monopyridone and other metabolites, while not acutely toxic at environmentally relevant concentrations, can induce significant sublethal effects in non-target organisms. For instance, research using zebrafish (Danio rerio) as a model organism has shown that exposure to Diquat and its metabolite Diquat Dipyridone can result in oxidative stress researchgate.netdoaj.orgresearchgate.net. The ecological risks posed by Diquat Monopyridone, however, remain uncertain researchgate.netdoaj.orgresearchgate.net.

Key research gaps include:

Mechanism of Action: While oxidative stress is identified as an outcome, the precise molecular mechanisms by which Diquat Monopyridone induces these effects are not fully understood researchgate.netresearchgate.net.

Chronic, Low-Dose Exposure: Most studies focus on short-term effects. There is a lack of data on the consequences of long-term, low-dose exposure to Diquat Monopyridone, which is a more realistic environmental scenario usrtk.org.

Broader Species Testing: Toxicological data is needed for a wider range of aquatic and terrestrial species, including invertebrates, amphibians, and native plants, to understand ecosystem-wide impacts wa.gov.

Observed Sublethal Effects of Diquat and its Metabolite Diquat-Dipyridone on Zebrafish Larvae researchgate.netdoaj.org
Biomarker/EndpointEffect ObservedAssociated Compound(s)
Reactive Oxygen Species (ROS)Increased LevelsDiquat
Malondialdehyde (MDA)Increased LevelsDiquat, Diquat Dipyridone
Glutathione (B108866) (GSH)Increased LevelsDiquat, Diquat Dipyridone
Superoxide (B77818) Dismutase (SOD) ActivitySignificantly SuppressedDiquat, Diquat Dipyridone
Catalase (CAT) ActivitySignificantly SuppressedDiquat, Diquat Dipyridone

Development of Predictive Models for Environmental Transport and Transformation

Predictive modeling is an essential tool for assessing the potential exposure and risk of environmental contaminants. While models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to estimate the environmental concentration of Diquat, these models require refinement to accurately predict the behavior of its metabolites epa.gov.

Future directions for research should involve:

Metabolite-Specific Parameters: Measuring and incorporating the unique physical-chemical properties of this compound (e.g., water solubility, soil adsorption coefficient, vapor pressure) into environmental fate models epa.gov. The assumption that metabolites behave identically to the parent compound is a major source of uncertainty.

Modeling Transformation Rates: Developing models that incorporate the rates of formation and subsequent degradation of Diquat Monopyridone under different environmental scenarios.

Validation with Field Data: Conducting field studies to monitor the presence and concentration of Diquat Monopyridone in water and sediment to validate and calibrate the predictive models.

Key Parameters for Modeling Environmental Transport of this compound
ParameterDescriptionImportance for Modeling
Soil Adsorption Coefficient (Kd/Koc)The measure of a chemical's tendency to bind to soil particles.Determines mobility in soil and potential for leaching.
Water SolubilityThe maximum amount of a chemical that can dissolve in water.Influences transport in surface water and runoff.
Degradation Half-Life (DT50)The time it takes for 50% of the compound to degrade.Crucial for predicting persistence in soil and water.
Vapor PressureThe pressure exerted by a vapor in equilibrium with its solid or liquid phase.Indicates the potential for volatilization into the atmosphere.

Exploration of Novel Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation are cost-effective and environmentally friendly technologies for cleaning up contaminated sites nih.gov. These approaches use microorganisms or plants to degrade, sequester, or remove pollutants from soil and water nih.govpageplace.de. To date, there has been little to no research focused specifically on the bioremediation or phytoremediation of this compound.

This represents a significant research opportunity, with future work needing to:

Screen for Effective Microorganisms: Isolate and identify bacteria or fungi from Diquat-contaminated sites that are capable of metabolizing Diquat Monopyridone.

Identify Hyperaccumulating Plants: Screen various plant species for their ability to uptake, translocate, and either accumulate or degrade Diquat Monopyridone (phytoextraction and rhizodegradation) nih.gov.

Optimize Remediation Conditions: Investigate the optimal environmental conditions (e.g., pH, nutrient levels, temperature) to enhance the efficiency of microbial or plant-based remediation.

Investigate Genetic Engineering: Explore the potential of genetically engineering plants or microorganisms to enhance their degradation capabilities for this specific compound pageplace.de.

Advancements in High-Throughput Analytical Methodologies for Trace Detection

The accurate detection and quantification of this compound in complex environmental samples (water, soil, sediment, biota) is fundamental to all research and monitoring efforts. The cationic and highly polar nature of Diquat and its metabolites makes their extraction and analysis challenging nih.gov. While methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, there is a continuous need for improvement nih.govresearchgate.net.

Future advancements should focus on:

Enhanced Sample Preparation: Developing more efficient and selective sample extraction and clean-up techniques, such as modified solid-phase extraction (SPE), to handle complex matrices and improve recovery nih.gov.

Increased Sensitivity and Throughput: Advancing high-throughput methods, such as those using hydrophilic interaction liquid chromatography (HILIC) coupled with the latest mass spectrometry technologies, to rapidly process large numbers of samples with very low detection limits researchgate.net.

High-Resolution Mass Spectrometry (HRMS): Increasing the use of HRMS detectors, which offer high selectivity and accurate mass measurements, to confidently identify and quantify Diquat Monopyridone and distinguish it from other matrix components, thereby reducing the risk of false positives nih.gov.

Comparison of Analytical Techniques for Diquat and its Metabolites nih.govresearchgate.net
MethodAdvantagesFuture Research Direction
HPLC-UV/DADCommonly available, relatively inexpensive.Improving sensitivity and selectivity for trace analysis.
GC-MSHigh sensitivity.Requires derivatization, which can be complex; simplifying this step is needed.
LC-MS/MSHigh sensitivity and selectivity, accurate quantification.Developing more robust HILIC methods and improving matrix effect management.
LC-HRMSVery high selectivity and accuracy, useful for identifying unknown metabolites.Wider adoption for routine monitoring and environmental forensics.

Q & A

Q. What analytical methods are recommended for quantifying Diquat Monopyridone Bromide and its metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is the gold standard for detecting diquat monopyridone and its metabolites. For example, a validated method using a Shimadzu Prominence UFLC coupled to a 4000QTRAP mass spectrometer achieved precise quantification in serum via MRM mode under gradient elution with ammonium formate and formic acid mobile phases . Bromide ions, a degradation byproduct, can be quantified via capillary electrophoresis with direct UV detection at 200 nm .

Q. How can researchers design in vivo studies to assess this compound toxicity?

Standard protocols involve intraperitoneal injection (e.g., 10 mg/kg body weight in piglets) to induce oxidative stress. Endpoints include hepatic injury markers (e.g., lipid peroxidation, glutathione levels) and histopathological analysis of liver tissues. Dose-response relationships should be validated using negative controls and recovery groups .

Q. What are the primary metabolic pathways of this compound in mammals?

In rats, ~89% of orally administered diquat is excreted unchanged in feces, while urine contains 5.3% parent compound and 1% metabolites (e.g., monopyridone, dipyridone). Subcutaneous injection results in 87% urinary excretion of the parent compound, suggesting route-dependent metabolism . Livestock studies show extensive degradation in liver and kidneys, with monopyridone and dipyridone as dominant metabolites .

Advanced Research Questions

Q. How can conflicting data on metabolite kinetics in this compound studies be resolved?

Metabolite concentrations inversely correlate with parent compound levels in blood over time , but interspecies differences exist. Rats predominantly excrete unchanged diquat, while livestock show higher metabolite accumulation in organs . To reconcile discrepancies, use isotope-labeled internal standards in LC-MS/MS and conduct cross-species comparative studies with controlled dosing regimens .

Q. What experimental designs are optimal for assessing ecological risks of this compound in aquatic systems?

Combine acute/chronic toxicity assays in zebrafish (Danio rerio) with metabolomics profiling. For example, LC-MS-based metabolomics can identify liver-specific biomarkers (e.g., disrupted lipid metabolism), while histopathology evaluates hepatic cord arrangement alterations . Environmental fate studies should quantify bromide ion release using ion chromatography to assess long-term soil-water partitioning .

Q. How do researchers validate the accuracy of this compound quantification in complex matrices?

Certified reference materials (CRMs) traceable to NMIs (e.g., NIST) are critical. For instance, Sigma-Aldrich’s TraceCERT® CRM for diquat monopyridone includes qNMR-certified purity (234.68 g/mol) and storage at 2–8°C to prevent degradation . Method validation should include spike-recovery tests in target matrices (e.g., serum, liver homogenates) with precision ≤15% RSD .

Q. What mechanistic studies elucidate this compound-induced ferroptosis?

In piglet models, diquat triggers hepatic ferroptosis via GPX4 downregulation and iron overload. Experimental designs should integrate transcriptomics (e.g., Nrf2 pathway analysis) with immunohistochemistry for ferroptosis markers (e.g., ACSL4). Glycine supplementation trials can test therapeutic interventions by measuring reduced lipid peroxidation and ROS levels .

Q. How can mixed-methods approaches address gaps in this compound toxicokinetics?

Combine quantitative LC-MS/MS data on metabolite kinetics with qualitative histopathology scoring. For example, a study could correlate urinary monopyridone levels (quantitative) with kidney tubular necrosis severity (qualitative semi-quantitative scoring) to model organ-specific toxicity thresholds .

Methodological Notes

  • Analytical Rigor : Use HILIC columns to resolve polar metabolites and avoid co-elution artifacts .
  • Species-Specific Models : Rodents are ideal for excretion studies, while livestock models better replicate human agricultural exposure .
  • Ecological Relevance : Include bromide ion quantification in environmental samples to monitor diquat degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.